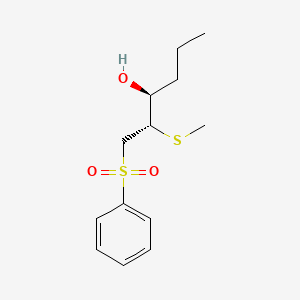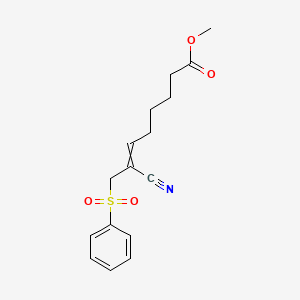
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is an organic compound that features a benzenesulfonyl group, a cyano group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile, such as an amine or alcohol, under basic conditions to form the benzenesulfonyl intermediate.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Sulfonamides, sulfonate esters.
Applications De Recherche Scientifique
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The cyano group and benzenesulfonyl moiety can participate in various biochemical reactions, affecting cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid Derivatives: Compounds such as benzenesulfonamide and benzenesulfonyl chloride share similar structural features and reactivity.
Cyano-Substituted Esters: Compounds like methyl cyanoacetate and ethyl cyanoacetate have similar functional groups and are used in similar synthetic applications.
Uniqueness
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is unique due to the combination of its functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both the benzenesulfonyl and cyano groups provides a versatile platform for further chemical modifications and biological investigations.
Propriétés
Numéro CAS |
646066-83-3 |
|---|---|
Formule moléculaire |
C16H19NO4S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate |
InChI |
InChI=1S/C16H19NO4S/c1-21-16(18)11-7-2-4-8-14(12-17)13-22(19,20)15-9-5-3-6-10-15/h3,5-6,8-10H,2,4,7,11,13H2,1H3 |
Clé InChI |
GPZGFKFBYZPUNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



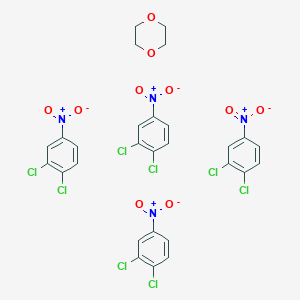
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)

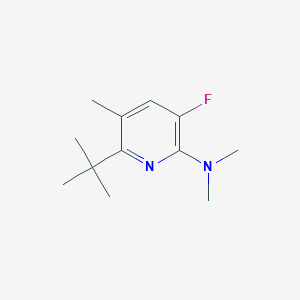
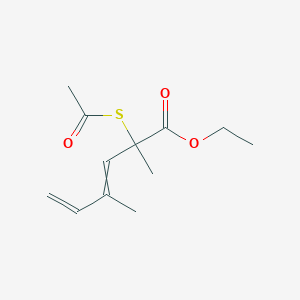
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
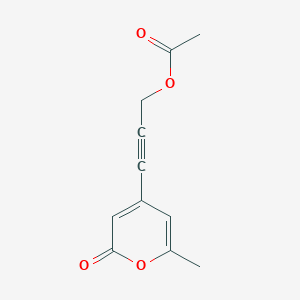
![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)
